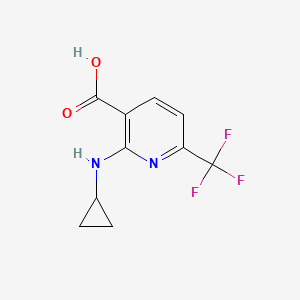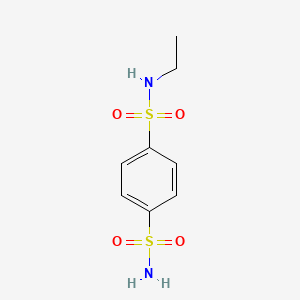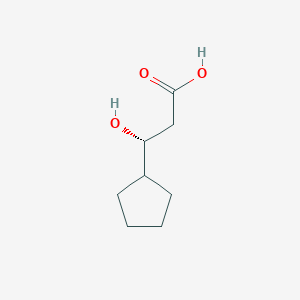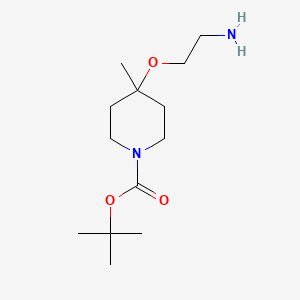
2-(Cyclopropylamino)-6-(trifluoromethyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylamino)-6-(trifluoromethyl)nicotinic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclopropylamino group and a trifluoromethyl group attached to a nicotinic acid backbone, making it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-6-(trifluoromethyl)nicotinic acid typically involves multi-step organic reactions. One common method starts with the preparation of the nicotinic acid derivative, followed by the introduction of the trifluoromethyl group through a halogenation reaction. The cyclopropylamino group is then introduced via nucleophilic substitution. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(Cyclopropylamino)-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-(Cyclopropylamino)-6-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 2-(Cyclopropylamino)-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the cyclopropylamino group can form hydrogen bonds with target proteins, influencing their conformation and function.
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)nicotinic acid: Lacks the cyclopropylamino group, making it less versatile in forming hydrogen bonds.
Cyclopropylamine: Does not contain the nicotinic acid backbone, limiting its applications in medicinal chemistry.
6-(Trifluoromethyl)nicotinic acid: Similar structure but without the cyclopropylamino group, affecting its chemical reactivity and biological activity.
Uniqueness
2-(Cyclopropylamino)-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both the cyclopropylamino and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C10H9F3N2O2 |
|---|---|
分子量 |
246.19 g/mol |
IUPAC 名称 |
2-(cyclopropylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)7-4-3-6(9(16)17)8(15-7)14-5-1-2-5/h3-5H,1-2H2,(H,14,15)(H,16,17) |
InChI 键 |
ZYSONJROAAFWGK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC2=C(C=CC(=N2)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride](/img/structure/B13473188.png)

![8-Azadispiro[3.0.5^{5}.2^{4}]dodecanehydrochloride](/img/structure/B13473200.png)

![[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B13473214.png)

![{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid](/img/structure/B13473225.png)

